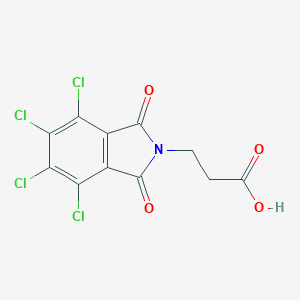

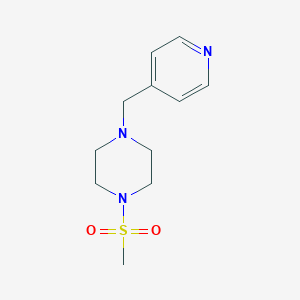

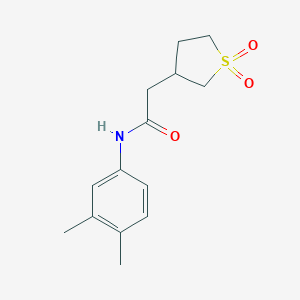

5-(4-morpholinyl)-1,2,4-triazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-morpholinyl)-1,2,4-triazin-3(2H)-one, also known as MTS, is a heterocyclic compound that has been widely used in scientific research due to its unique chemical properties. MTS is a versatile compound that can be used in a variety of applications, including as a cross-linking reagent, a fluorescent probe, and a substrate for enzymes.

Wissenschaftliche Forschungsanwendungen

5-(4-morpholinyl)-1,2,4-triazin-3(2H)-one has been widely used in scientific research due to its unique chemical properties. It can be used as a cross-linking reagent to covalently link proteins and peptides, as well as to modify DNA and RNA. 5-(4-morpholinyl)-1,2,4-triazin-3(2H)-one can also be used as a fluorescent probe to monitor protein-protein interactions and as a substrate for enzymes such as proteases and kinases. Additionally, 5-(4-morpholinyl)-1,2,4-triazin-3(2H)-one has been used as a tool to study the structure and function of ion channels in cells.

Wirkmechanismus

The mechanism of action of 5-(4-morpholinyl)-1,2,4-triazin-3(2H)-one depends on its specific application. As a cross-linking reagent, 5-(4-morpholinyl)-1,2,4-triazin-3(2H)-one works by forming covalent bonds between amino acid residues in proteins or peptides. As a fluorescent probe, 5-(4-morpholinyl)-1,2,4-triazin-3(2H)-one works by binding to a specific protein or peptide and emitting a fluorescent signal upon excitation. As a substrate for enzymes, 5-(4-morpholinyl)-1,2,4-triazin-3(2H)-one is cleaved by the enzyme, resulting in a fluorescent or colorimetric signal that can be used to measure enzyme activity.

Biochemical and physiological effects:

5-(4-morpholinyl)-1,2,4-triazin-3(2H)-one has been shown to have minimal biochemical and physiological effects in vitro and in vivo. Studies have shown that 5-(4-morpholinyl)-1,2,4-triazin-3(2H)-one is non-toxic to cells and does not interfere with cellular processes. However, it is important to note that the concentration of 5-(4-morpholinyl)-1,2,4-triazin-3(2H)-one used in experiments should be carefully controlled to avoid any potential effects on cells or tissues.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 5-(4-morpholinyl)-1,2,4-triazin-3(2H)-one in lab experiments is its versatility. 5-(4-morpholinyl)-1,2,4-triazin-3(2H)-one can be used in a variety of applications, including as a cross-linking reagent, a fluorescent probe, and a substrate for enzymes. Additionally, 5-(4-morpholinyl)-1,2,4-triazin-3(2H)-one is easy to use and can be incorporated into existing experimental protocols with minimal modifications. However, it is important to note that 5-(4-morpholinyl)-1,2,4-triazin-3(2H)-one can be sensitive to pH and temperature changes, which can affect its stability and reactivity. Additionally, 5-(4-morpholinyl)-1,2,4-triazin-3(2H)-one can be expensive and may not be readily available in all labs.

Zukünftige Richtungen

There are several future directions for research involving 5-(4-morpholinyl)-1,2,4-triazin-3(2H)-one. One potential area of research is the development of new methods for synthesizing 5-(4-morpholinyl)-1,2,4-triazin-3(2H)-one that are more efficient and cost-effective. Additionally, there is a need for further studies to determine the optimal conditions for using 5-(4-morpholinyl)-1,2,4-triazin-3(2H)-one in different applications, as well as to investigate the potential effects of 5-(4-morpholinyl)-1,2,4-triazin-3(2H)-one on cells and tissues. Finally, there is a need for more research to explore the potential applications of 5-(4-morpholinyl)-1,2,4-triazin-3(2H)-one in drug discovery and development, particularly in the development of new therapeutics for diseases such as cancer and neurological disorders.

Conclusion:

In conclusion, 5-(4-morpholinyl)-1,2,4-triazin-3(2H)-one is a versatile compound that has been widely used in scientific research due to its unique chemical properties. 5-(4-morpholinyl)-1,2,4-triazin-3(2H)-one can be used in a variety of applications, including as a cross-linking reagent, a fluorescent probe, and a substrate for enzymes. While 5-(4-morpholinyl)-1,2,4-triazin-3(2H)-one has minimal biochemical and physiological effects, it is important to carefully control the concentration of 5-(4-morpholinyl)-1,2,4-triazin-3(2H)-one used in experiments to avoid any potential effects on cells or tissues. Finally, there are several future directions for research involving 5-(4-morpholinyl)-1,2,4-triazin-3(2H)-one, including the development of new synthesis methods and the exploration of potential applications in drug discovery and development.

Synthesemethoden

5-(4-morpholinyl)-1,2,4-triazin-3(2H)-one can be synthesized using a variety of methods, including the reaction of 4-morpholinecarboxylic acid with thionyl chloride, followed by the reaction with cyanuric chloride. Another method involves the reaction of 4-morpholinecarboxylic acid with phosphorus oxychloride, followed by the reaction with cyanuric chloride. Both methods result in the formation of 5-(4-morpholinyl)-1,2,4-triazin-3(2H)-one as a white crystalline powder.

Eigenschaften

Produktname |

5-(4-morpholinyl)-1,2,4-triazin-3(2H)-one |

|---|---|

Molekularformel |

C7H10N4O2 |

Molekulargewicht |

182.18 g/mol |

IUPAC-Name |

5-morpholin-4-yl-2H-1,2,4-triazin-3-one |

InChI |

InChI=1S/C7H10N4O2/c12-7-9-6(5-8-10-7)11-1-3-13-4-2-11/h5H,1-4H2,(H,9,10,12) |

InChI-Schlüssel |

DXFSSRAVMOQYNA-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=NC(=O)NN=C2 |

Kanonische SMILES |

C1COCCN1C2=NC(=O)NN=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-N',4-N'-bis[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]butanedihydrazide](/img/structure/B256700.png)

![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one](/img/structure/B256701.png)

![N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B256706.png)

![2-[2-(2-methoxyphenyl)vinyl]-2,3-dihydro-1H-perimidine](/img/structure/B256719.png)

![1-(2-Furoyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B256727.png)